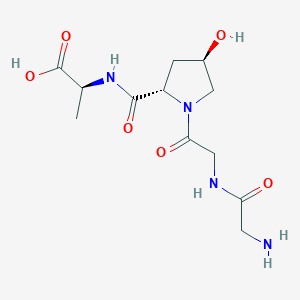

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine

Description

Properties

CAS No. |

189249-14-7 |

|---|---|

Molecular Formula |

C12H20N4O6 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1 |

InChI Key |

XBXGOMJDAZWAFJ-RNJXMRFFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of (4R)-4-Hydroxy-L-Proline Derivatives

The key step in preparing Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is the synthesis of the (4R)-4-hydroxy-L-proline moiety with high stereochemical purity.

Starting Material and Protection : Trans-4-hydroxy-L-proline is commonly used as a starting material. The amine group is protected using carbamate protecting groups such as di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz) under mild aqueous alkaline conditions to prevent side reactions.

Epoxidation and Ring-Opening : The protected hydroxyproline is converted into 3,4-epoxy derivatives via oxidation (e.g., mCPBA) and subsequent ring-opening reactions to introduce functional groups or to invert stereochemistry if needed.

Intramolecular Cyclization : Mitsunobu esterification is employed to form lactones or lactams, which can be hydrolyzed to yield cis- or trans-4-hydroxyproline isomers with controlled stereochemistry.

Hydrolysis and Purification : Acidic hydrolysis (e.g., 2 M HCl) followed by ion-exchange chromatography isolates the desired hydroxyproline derivative in high purity.

Peptide Bond Formation

Solid-Phase or Solution-Phase Peptide Synthesis : The assembly of the this compound peptide is typically achieved by standard peptide coupling methods using carbodiimide reagents (e.g., EDC, DCC) or uronium salts (e.g., HATU) to activate carboxyl groups for amide bond formation.

Sequential Coupling : The dipeptide glycylglycine is first synthesized or obtained commercially. It is then coupled to the hydroxyproline derivative, followed by coupling with L-alanine to complete the tetrapeptide sequence.

Protecting Group Strategies : Orthogonal protecting groups are used to allow selective deprotection and coupling steps, ensuring the integrity of sensitive groups such as the hydroxy substituent on proline.

Enzymatic and Biocatalytic Approaches

Recent advances have demonstrated enzymatic routes to synthesize γ-hydroxy-α-amino acid derivatives, which include hydroxyproline analogs:

Tandem Aldol Addition–Transamination : Using enzymes such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida to catalyze enantioselective aldol addition of pyruvate to aldehydes, followed by transamination with selective transaminases to yield chiral hydroxy amino acids.

One-Pot Two-Step Reactions : These biocatalytic cascades allow the synthesis of hydroxy amino acids with high enantioselectivity and yield, potentially applicable to hydroxyproline derivatives.

Aminotransferase Regeneration Systems : Coupling branched-chain amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) from E. coli enables efficient amine donor recycling, improving reaction efficiency.

Chemical Synthesis via Michael Addition and Radical Approaches

Michael Addition : α,β-unsaturated amino acid derivatives can be used as Michael acceptors for nucleophilic addition of amino acid enolates or equivalents, enabling the construction of complex amino acid derivatives with multiple stereocenters.

Radical Addition : Stereoselective radical conjugate additions to oxazolidinone derivatives have been employed to introduce heterocyclic side chains or functional groups, which can be adapted for hydroxyproline analog synthesis.

Data Table: Summary of Preparation Methods

Detailed Research Findings

The enzymatic synthesis route reported by ACS Catalysis (2021) demonstrates that the use of HBPA and selective transaminases can produce γ-hydroxy-α-amino acids with excellent enantioselectivity and conversion rates, which can be adapted for hydroxyproline derivatives. The process benefits from amine donor recycling systems to improve efficiency and reduce costs.

The chemical synthesis of hydroxyproline derivatives via protection, epoxidation, and Mitsunobu esterification allows access to both cis- and trans-isomers with high stereochemical purity. This method is versatile and has been used to prepare substrates for peptide synthesis.

Peptide assembly using standard coupling reagents is straightforward once the hydroxyproline derivative is obtained, but requires careful control of protecting groups to avoid side reactions involving the hydroxy group.

Radical and Michael addition methods provide alternative routes to introduce complex side chains and stereocenters, though they may require optimization to improve diastereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Amino Acid Transporters

Recent studies have highlighted the role of hydroxyproline derivatives, including Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine, as selective inhibitors of sodium-dependent neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). These transporters are crucial for cellular uptake of amino acids, influencing various physiological processes.

- Case Study : A series of hydroxyproline derivatives were synthesized and evaluated for their inhibitory effects on SLC1A4 and SLC1A5. The results indicated that this compound exhibited significant binding affinity, with IC50 values in the low micromolar range for SLC1A5 .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 39 | SLC1A5 |

| 3-Hydroxyproline | 39 | SLC1A5 |

| 4-Hydroxyproline | 108 | SLC1A5 |

1.2. Neuroprotective Effects

The neuroprotective potential of hydroxyproline derivatives has been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter transporters suggests a role in protecting neuronal cells from excitotoxicity.

- Case Study : In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to glutamate toxicity, indicating its potential as a neuroprotective agent .

Biochemical Applications

2.1. Structural Biology

This compound serves as a valuable tool in structural biology due to its conformationally constrained nature. It can act as a scaffold for designing peptide ligands that mimic natural substrates.

- Application : Researchers have utilized this compound to probe ligand-binding sites on proteins, enhancing the understanding of protein-ligand interactions through computational docking studies .

2.2. Drug Design

The unique properties of hydroxyproline derivatives make them attractive candidates in drug design, particularly for developing new therapeutics targeting amino acid transport systems involved in cancer metabolism.

- Case Study : A series of analogs based on this compound were synthesized and tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates .

Material Science Applications

3.1. Biodegradable Polymers

The incorporation of hydroxyproline derivatives into polymer matrices has been investigated for developing biodegradable materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic reactions, and cellular uptake mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine with related peptides:

Key Observations :

Enzymatic Stability

Hydroxyproline-containing peptides demonstrate superior resistance to proteolysis. For example:

Physicochemical Properties

- Solubility : The hydroxyl group in hydroxyproline improves aqueous solubility compared to proline-containing peptides. For example, Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl-glycine (C₁₉H₃₁N₇O₈) has a predicted density of 1.410 g/cm³ , suggesting moderate solubility .

- Synthetic Accessibility : The synthesis of hydroxyproline-containing peptides often requires specialized steps, such as Grignard reagent-mediated cyclization (as seen in Cherylline synthesis) or selective protection/deprotection strategies .

Biological Activity

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a dipeptide with potential biological activities that make it a subject of interest in pharmaceutical and biochemical research. This compound incorporates two glycyl residues, a 4-hydroxy-L-proline, and an L-alanine, which contribute to its unique structural properties and biological functions. The presence of the hydroxyl group in the proline moiety is particularly significant as it may enhance the compound's stability and antioxidant capabilities.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . The hydroxyl group in the proline residue is believed to be responsible for this activity, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant capability could have implications for various health conditions related to oxidative damage.

Interaction with Biological Targets

This compound has been studied for its binding affinity to various biological targets. Interaction studies suggest that this compound may influence several physiological processes by modulating receptor activity or enzyme function. The potential for this peptide to act as a modulator of amino acid transporters, specifically SLC1A4 and SLC1A5, has been explored, indicating its role in amino acid homeostasis .

Structural Comparisons with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related peptides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Glycylproline | Contains glycine and proline | Known for its role in collagen synthesis |

| L-Alanine | Simple amino acid structure | Fundamental building block in protein synthesis |

| Hydroxyproline | Contains hydroxyl group on proline | Important for stabilizing collagen structure |

| Glycylserine | Glycine linked to serine | May enhance neuroprotective properties |

This comparison highlights how the dual glycyl component and specific hydroxy modification of this compound may enhance its biological activity compared to other peptides.

Pharmacological Studies

A study conducted on hydroxyproline derivatives, including this compound, utilized electrophysiological approaches to assess their pharmacological activity targeting SLC1A4 and SLC1A5 transporters. The findings revealed that certain derivatives exhibited affinities in the low micromolar range, suggesting their potential as therapeutic agents for modulating amino acid transport .

In Vivo Studies

In vivo experiments have demonstrated that peptides containing hydroxyproline can significantly influence metabolic pathways related to amino acid metabolism. For instance, the administration of these peptides has been shown to enhance the activity of glutamate dehydrogenase, an enzyme critical for amino acid catabolism, thereby supporting metabolic homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.